molecular formula C11H12O2 B7854431 Ethyl 3-phenylprop-2-enoate

Ethyl 3-phenylprop-2-enoate

Cat. No. B7854431
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-UHFFFAOYSA-N
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Description

Ethyl 3-phenylprop-2-enoate, also known as Ethyl cinnamate, is an ester of cinnamic acid and ethanol . It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" .


Synthesis Analysis

Ethyl 3-phenylprop-2-enoate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid .


Molecular Structure Analysis

The molecular formula of Ethyl 3-phenylprop-2-enoate is C11H12O2 . The linear formula is C6H5CH=CHCOOC2H5 .


Chemical Reactions Analysis

Ethyl 3-phenylprop-2-enoate reacts with electrophiles to afford meta-disubstituted arenes .


Physical And Chemical Properties Analysis

Ethyl 3-phenylprop-2-enoate is a colorless liquid . It has a molecular weight of 176.22 . The melting point is 6-8 °C, the boiling point is 272 °C, and the refractive index (20 °C) is 1.560 . It is soluble in ethanol, ethyl acetate, ether, and acetone, and is insoluble in water .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

Ethyl 3-phenylprop-2-enoate and its derivatives have been extensively studied for their crystal structures and intermolecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique N⋯π and O⋯π interactions, forming a zigzag double-ribbon structure, while its methoxyphenyl variant shows similar nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011). Another study on nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate highlights their assembly via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions, crucial for crystal packing stability (Dey, Prakash, Chopra, Vasu, & Srinivas, 2014).

Enantioselective Hydrogenation

Ethyl 3-phenylprop-2-enoate derivatives also play a significant role in enantioselective hydrogenation. The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, for example, results in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process is sensitive to reaction temperature and can be used to obtain various high-purity compounds (Meng, Zhu, & Zhang, 2008).

Ultrasound in Enzymatic Hydrolysis

The use of ultrasound in enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate has been investigated. It was found that ultrasound bath application can appreciably decrease the reaction time of enzymatic hydrolysis without significantly changing the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Novel Uses in Kidney Research

Ethyl 3-phenylprop-2-enoate has been explored in kidney research. It has been used as a nontoxic solvent-based clearing reagent for analyzing murine kidneys using lightsheet microscopy. This approach has proven effective in studying the impact of kidney diseases on whole-organ physiology (Klingberg et al., 2017).

Safety And Hazards

Ethyl 3-phenylprop-2-enoate is considered non-toxic according to the European directive 67/548/EWG . It is an organic solvent with a refractive index of 1.558 . It is approved as a food flavor and additive for cosmetic products .

Future Directions

Ethyl 3-phenylprop-2-enoate has been used in tissue clearing methods for 3D imaging of heart and vasculature . It is suitable for immunohistochemistry and has been reported to preserve Enhanced Yellow Fluorescent Protein (EYFP) fluorescence . This suggests potential future applications in biomedical imaging and research .

properties

IUPAC Name

ethyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022520
Record name Ethyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenylprop-2-enoate

CAS RN

103-36-6
Record name Ethyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), EtOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with EtOH (10 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Ethyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C2H5) is isolated in 94% yield. 1H-NMR (CDCl3, 300 MHz) δ7.72 (1H, d, J=16.19 Hz), 7.43 (5H, m), 6.47 (1H, d, J=16.19 Hz), 4.28 (2H, q, J=7.09 Hz), 1.34 (3H, t, J=7.09 Hz); 13C-NMR (CDCl3, 75.4 MHz) δ166.9, 144.5, 130.1, 128.8, 128.5, 127.9, 118.2, 60.4, 14.2.
Quantity
7.5 mmol
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reactant
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11.3 mmol
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15 mL
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10 mL
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solvent
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0.1 g
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reactant
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Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3.51 g (0.025 mol) of benzoyl chloride, 3.125 g (0.03125 mol) of ethyl acrylate, 5.79 g (0.03125 mol) of tri-n-butylamine, 50 ml of toluene and 0.0561 g (0.00025 mol) of palladium acetate are introduced into a 100 ml glass flask and heated to 100° C., with stirring. A slight evolution of gas is observed. After the mixture has been stirred for 4 hours, it is cooled and the contents of the flask are extracted by shaking twice with 25 ml of 2 N hydrochloric acid at a time. The toluene phase is dried with magnesium sulfate and distilled. After the toluene has been distilled off, 2.9 g (0.0165 mol) of ethyl cinnamate are obtained, corresponding to a yield of 66% of theory; boiling point=135°-138° C./17×102Pa; nD20 =1.5592.
Quantity
3.51 g
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reactant
Reaction Step One
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3.125 g
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reactant
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5.79 g
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reactant
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0.0561 g
Type
catalyst
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Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods IV

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
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reactant
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5.42 mL
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100 mL
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2.24 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
A Klingberg, A Hasenberg… - Journal of the …, 2017 - ncbi.nlm.nih.gov
… We also investigated the novel use of ethyl-3-phenylprop-2-enoate (ethyl cinnamate) as a nontoxic solvent–based clearing reagent that can be handled without specific safety measures…
Number of citations: 299 www.ncbi.nlm.nih.gov
G Suresh, R Venkata Nadh, N Srinivasu… - Synthetic …, 2016 - Taylor & Francis
… -coumarin hydroximoyl chloride 6a and ethyl-3-phenylprop-2-enoate 10 in the presence of … coumarin hydroximoyl chloride 7a and ethyl-3-phenylprop-2-enoate 10. The compound 12a …
Number of citations: 35 www.tandfonline.com
A Schlüter, T Hühn, M Kneubühl… - Journal of agricultural …, 2019 - ACS Publications
… (FD of 1024) and ethyl 3-phenylprop-2-enoate (FD of 512). … and the fruity ethyl 3-phenylprop-2-enoate in comparison to … 3-phenylpropionate, and ethyl 3-phenylprop-2-enoate, were …
Number of citations: 14 pubs.acs.org
A Schlüter, T Huhn, M Kneubühl… - Journal of agricultural …, 2022 - ACS Publications
… Another ester that was found with a slightly higher concentration in the fermented chocolate is ethyl 3-phenylprop-2-enoate (64.0 μg/kg) compared to the incubated (48.3 μg/kg) and …
Number of citations: 6 pubs.acs.org
I Chetschik, V Pedan, K Chatelain… - Journal of agricultural …, 2019 - ACS Publications
… In addition to that were selected compounds such as 2-heptanol, ethyl methylpropanoate, ethyl 3-phenylprop-2-enoate, and vanillin, which were known as aroma active constituents in …
Number of citations: 21 pubs.acs.org
A Ramazani, M Sheikhi, H Ahankar, M Rouhani… - Journal of Chemical …, 2017 - Springer
… 1, the overall geometry of the E and Z isomers, resemble those observed in related compounds, ie derivatives with 2-N-substituted ethyl 3-phenylprop-2-enoate moiety, reported by us …
Number of citations: 3 link.springer.com
MI Umar, MZB Asmawi, A Sadikun, R Altaf… - Afr. J. Pharm …, 2011 - Citeseer
Zingiberaceas that are still included in un-utilized herbs inspite of the variety of useful pharmacological properties it possesses. Extracts of KG have anti-inflammatory, analgesic, …
Number of citations: 85 citeseerx.ist.psu.edu
JE Welke, V Manfroi, M Zanus, M Lazarotto… - … of Chromatography A, 2012 - Elsevier
Wine aroma is an important characteristic and may be related to certain specific parameters, such as raw material and production process. The complexity of Merlot wine aroma was …
Number of citations: 154 www.sciencedirect.com
DA Snyder, C Noti, PH Seeberger… - Helvetica chimica …, 2005 - Wiley Online Library
Until now, microreaction devices designed for a specific type of reaction were used mainly for highly exothermic, very fast reactions. Described is a modular microreaction system and its …
Number of citations: 70 onlinelibrary.wiley.com
P Toulemonde, M Risoud, PE Lemesre… - European Annals of …, 2022 - Elsevier
… In the latter, clearing uses an organic compound, ethyl-3-phenylprop-2-enoate (ethyl cinnamate) [14], [15], which has the great advantage of not being toxic. …
Number of citations: 3 www.sciencedirect.com

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